(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol
Overview
Description
(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol is a chiral compound with significant importance in various fields of scientific research. This compound features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, with hydroxymethyl and hydroxyl groups attached at the 4 and 3 positions, respectively. The stereochemistry of the compound is specified by the (3S, 4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an achiral ylide precursor . This method provides a practical route to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted pyrrolidines.
Scientific Research Applications
(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of bioactive molecules and complex organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of (3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, influencing biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(3R, 4S)-4-Hydroxymethyl-pyrrolidin-3-ol: A stereoisomer with different spatial arrangement of substituents.
Pyrrolopyrazine derivatives: Compounds with a similar pyrrolidine ring structure but different functional groups and biological activities.
Piperidine derivatives: Compounds with a six-membered nitrogen-containing ring, exhibiting different chemical properties and applications.
Uniqueness
(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of enantiomerically pure compounds and in studies requiring precise stereochemical control.
Properties
IUPAC Name |
(3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQXZHMREYHKOM-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280290 | |
Record name | (3R,4S)-4-Hydroxy-3-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213113-50-9 | |
Record name | (3R,4S)-4-Hydroxy-3-pyrrolidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213113-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4S)-4-Hydroxy-3-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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